molecular formula C9H10O3 B109115 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone CAS No. 39235-58-0

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

Cat. No.: B109115
CAS No.: 39235-58-0
M. Wt: 166.17 g/mol
InChI Key: VRNWCXMMNFZAJN-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, also known as 4-hydroxy-3-hydroxymethylacetophenone, is an organic compound with the molecular formula C9H10O3. It is a white to yellow crystalline solid that can exist in a colorless or slightly yellow solution in solvents. This compound is characterized by the presence of both ketone and hydroxyl functional groups, making it a versatile molecule in organic synthesis .

Scientific Research Applications

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone has a wide range of applications in scientific research:

Safety and Hazards

“1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash hands thoroughly after handling, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C . Another method includes the treatment of its diacetate with hydrogen bromide in tetrahydrofuran at 75°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone exerts its effects involves its functional groups. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the ketone group can undergo various chemical transformations. These interactions and transformations enable the compound to act as an antioxidant, antimicrobial agent, and more .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is unique due to its combination of hydroxyl and ketone functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .

Properties

IUPAC Name

1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNWCXMMNFZAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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